(S)-3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid
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Overview
Description
(S)-3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid is an organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of radical trifluoromethylation, where a trifluoromethyl group is introduced into a benzyl precursor using radical intermediates . The reaction conditions often include the use of specific catalysts and solvents to facilitate the radical formation and subsequent reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The benzyl moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce difluoromethyl or monofluoromethyl derivatives. Substitution reactions can lead to a variety of substituted benzyl derivatives.
Scientific Research Applications
(S)-3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are known for their unique chemical properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs that target specific biological pathways.
Industry: Utilized in the production of materials with specific properties, such as increased stability or reactivity due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino acid backbone allows the compound to interact with biological molecules in a manner similar to natural amino acids, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(4-fluorobenzyl)propanoic acid: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid: Contains a chlorine atom instead of a trifluoromethyl group.
(S)-3-Amino-2-(4-bromobenzyl)propanoic acid: Features a bromine atom in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (S)-3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. This makes it particularly valuable in applications where these properties are desirable, such as in drug development and materials science.
Properties
Molecular Formula |
C11H12F3NO2 |
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Molecular Weight |
247.21 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-3-1-7(2-4-9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17)/t8-/m0/s1 |
InChI Key |
KBLVKDPSCFLUFK-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CN)C(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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